molecular formula C11H8ClN3 B2747893 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile CAS No. 1784229-01-1

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile

Cat. No. B2747893
M. Wt: 217.66
InChI Key: YZSMUEDGCRSSDL-UHFFFAOYSA-N
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Description

Compounds like “5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile” belong to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . They are used in a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and dyes .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the reaction of an aldehyde, a primary amine, and a 1,2-diketone . There are also metal-free synthetic routes to isoxazoles, another class of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) .


Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, boronic esters, which are valuable building blocks in organic synthesis, can undergo protodeboronation, a reaction that involves the removal of a boron group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, the density, boiling point, vapor pressure, and other properties can be measured .

Scientific Research Applications

Weak Intermolecular Interactions and Crystal Packing

  • Research on closely related 1-aryl-2-methyl-4-nitro-5-cyanoimidazoles, including derivatives of 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile, highlighted different weak intermolecular interactions that determine their crystal packing. These interactions include dipole-dipole interactions and halogen bonds, which connect molecules into infinite tapes, showcasing the importance of structural analysis in understanding material properties (Kubicki, 2004).

Corrosion Inhibition

  • Pyranopyrazole derivatives, including compounds structurally related to 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile, have been studied for their corrosion inhibition performance on mild steel in HCl solution. The studies utilized gravimetric, electrochemical, and DFT methods, finding significant inhibition efficiency, which suggests potential applications in protecting metals from corrosion (Yadav et al., 2016).

Synthesis and Chemical Behavior

  • Investigations into the Bamberger fission and reclosure of 1-alkyl-5-(alkylamino)imidazole-4-carbonitriles, related to 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile, have contributed to understanding their chemical behavior and have paved the way for the synthesis of their oxo derivatives. These findings have implications for the development of novel synthetic methodologies and understanding reaction mechanisms (Itaya et al., 1997).

Photochemical Synthesis

  • The study on the photochemical synthesis of 4(5)-nitro-2-arylimidazoles, including the irradiation of 4(5)-nitro-2-iodoimidazole derivatives, has shown the potential for creating 2-phenyl substituted derivatives through a photochemical process. This research demonstrates the utility of photochemistry in synthesizing novel imidazole derivatives with potential applications in pharmaceuticals and materials science (D’Auria et al., 1998).

Fluorescent Heterocyclic Compounds

  • Novel substituted 8-chloro-3H-imidazo[4,5-a]acridine-11-carbonitriles, which share structural motifs with 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile, have been synthesized and characterized for their intense fluorescence. These compounds represent a new class of strongly fluorescent heterocyclic compounds, indicating their potential applications in optical materials and fluorescent markers (Sahraei et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some compounds may be toxic or hazardous if inhaled, ingested, or in contact with skin .

properties

IUPAC Name

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c1-7-2-4-8(5-3-7)11-14-9(6-13)10(12)15-11/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSMUEDGCRSSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile

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